3-Bromo-5-mercaptobenzoic acid

Description

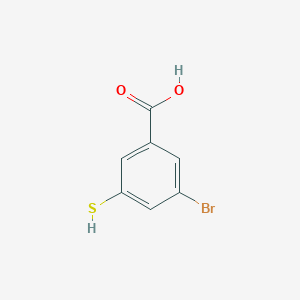

3-Bromo-5-mercaptobenzoic acid (CAS: 1566056-00-5) is a benzoic acid derivative with a bromine atom at the 3-position and a sulfhydryl (-SH) group at the 5-position of the aromatic ring. Its molecular formula is C₇H₅BrO₂S, and it has a molar mass of 233.09 g/mol . The compound’s unique structure combines the electron-withdrawing effects of bromine with the nucleophilic and redox-active properties of the thiol group, making it a versatile intermediate in organic synthesis. Applications include its use in:

- Pharmaceutical research: As a building block for drug candidates targeting thiol-dependent enzymes.

- Material science: In the preparation of self-assembled monolayers (SAMs) due to its sulfur-gold affinity .

Properties

Molecular Formula |

C7H5BrO2S |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

3-bromo-5-sulfanylbenzoic acid |

InChI |

InChI=1S/C7H5BrO2S/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,11H,(H,9,10) |

InChI Key |

DWVCYNQQAQERQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S)Br)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

The reactivity, solubility, and applications of brominated benzoic acids vary significantly depending on the substituents. Below is a detailed comparison with key analogues:

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

Electronic Effects: The -NO₂ group in 3-bromo-5-nitrobenzoic acid enhances electrophilicity, favoring aromatic substitution reactions . The -SH group in this compound enables disulfide bond formation, critical for SAMs and enzyme inhibition .

Solubility Trends: Hydroxy (-OH) and carboxylic acid (-COOH) groups (e.g., 3-bromo-5-hydroxybenzoic acid) improve water solubility, whereas chloro (-Cl) and nitro (-NO₂) groups reduce it .

Thermal Stability :

- Methyl-substituted derivatives (e.g., 4-bromo-2-methylbenzoic acid) exhibit higher melting points due to enhanced crystallinity .

Nucleophilic Aromatic Substitution (NAS) :

- This compound undergoes NAS at the bromine site, but the -SH group can compete as a nucleophile, requiring protective strategies (e.g., thiol masking with acetyl groups) .

- In contrast, 3-bromo-5-chlorobenzoic acid is less reactive in NAS due to the weaker electron-withdrawing effect of Cl compared to -NO₂ or -SO₃H .

Cross-Coupling Reactions :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-5-mercaptobenzoic acid, and what challenges arise during its synthesis?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous brominated benzoic acid derivatives (e.g., 3-Bromo-5-methoxybenzoic acid ) suggest starting with functionalized benzoic acid precursors. A plausible route involves:

Bromination of 5-mercaptobenzoic acid using electrophilic brominating agents (e.g., Br₂/FeBr₃), ensuring regioselectivity at the 3-position.

Purification via recrystallization or column chromatography, as described for similar compounds (e.g., >95% purity standards in Kanto Reagents’ catalog ).

- Challenges : Competing substitution at the thiol (-SH) group may require protecting group strategies (e.g., acetyl protection) to prevent undesired side reactions.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection, referencing purity thresholds (>95% in ).

- Structural Confirmation : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts to related bromo-benzoic acids (e.g., 3-Bromo-2-methylbenzoic acid δ ~7.5–8.5 ppm for aromatic protons ).

- IR Spectroscopy : Confirm the presence of -SH (2500–2600 cm⁻¹) and -COOH (1700 cm⁻¹) groups .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .

Advanced Research Questions

Q. How can computational tools optimize the synthesis of this compound and predict regioselectivity?

- Methodological Answer :

- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Template_relevance Reaxys ) to identify feasible routes, such as late-stage bromination or thiol introduction via nucleophilic substitution.

- DFT Calculations : Model reaction intermediates to predict regioselectivity, as demonstrated for brominated benzotrifluorides .

- Case Study : For 3-Bromo-N-methoxy-N-methylbenzamide, PubChem data highlights the utility of SMILES-based route prediction , which can be adapted for thiol-containing analogs.

Q. How should researchers resolve contradictions in spectroscopic data for brominated benzoic acid derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with published benchmarks (e.g., NIST Chemistry WebBook ). For example, conflicting melting points in Kanto Reagents’ entries (e.g., 3-Bromo-2,6-dimethoxybenzoic acid: 146–148°C vs. 4-Bromo-2-methylbenzoic acid: 181°C ) suggest batch-dependent crystallinity.

- Advanced Techniques : Use X-ray crystallography to resolve ambiguities in solid-state structures, as applied to 5-Bromophthalide derivatives .

Q. What strategies mitigate thiol oxidation during storage and handling of this compound?

- Methodological Answer :

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C, as recommended for air-sensitive reagents in Kanto Reagents’ catalog .

- Stabilization : Add antioxidants (e.g., BHT) or use thiol-protecting groups (e.g., disulfide formation) during reactions .

- Handling : Use gloveboxes or Schlenk techniques, as described for moisture-sensitive brominated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.